6-Chloro-2-{5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-{5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and multiple halogen substituents. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-{5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid typically involves multiple steps, including the formation of the quinoline core, the introduction of the furan ring, and the incorporation of halogen substituents. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Incorporation of Halogen Substituents: The halogen substituents can be introduced through electrophilic aromatic substitution reactions, where the quinoline-furan intermediate is treated with halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-{5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NCS, NBS, palladium catalysts
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, reduced quinoline compounds, and substituted quinoline-furan derivatives.
Scientific Research Applications
6-Chloro-2-{5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-{5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-{5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid
- 6-Bromo-2-{5-[4-bromo-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid
- 6-Fluoro-2-{5-[4-fluoro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its lipophilicity and potential for interaction with biological targets .
Properties
Molecular Formula |
C21H10Cl2F3NO3 |
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Molecular Weight |
452.2 g/mol |
IUPAC Name |
6-chloro-2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H10Cl2F3NO3/c22-11-2-4-16-12(8-11)13(20(28)29)9-17(27-16)19-6-5-18(30-19)10-1-3-15(23)14(7-10)21(24,25)26/h1-9H,(H,28,29) |
InChI Key |
CIQFAVNHTGRZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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